REACTION_CXSMILES
|
[NH2-:1].[Na+].[C:3](O)(=O)CCCCCCC/C=C\CCCCCCCC.CO[C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1>C1(C)C=CC=CC=1>[CH3:3][C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1.[NH2:1][C:28]1[CH:29]=[CH:30][CH:25]=[CH:26][N:27]=1 |f:0.1|
|
Name
|
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
65.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=NC=CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 120° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with ammonia
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was cooled the 25° C.
|
Type
|
CUSTOM
|
Details
|
The oil phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.14 mol |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-:1].[Na+].[C:3](O)(=O)CCCCCCC/C=C\CCCCCCCC.CO[C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1>C1(C)C=CC=CC=1>[CH3:3][C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1.[NH2:1][C:28]1[CH:29]=[CH:30][CH:25]=[CH:26][N:27]=1 |f:0.1|
|
Name
|
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
65.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=NC=CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 120° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with ammonia
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was cooled the 25° C.
|
Type
|
CUSTOM
|
Details
|
The oil phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.14 mol |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-:1].[Na+].[C:3](O)(=O)CCCCCCC/C=C\CCCCCCCC.CO[C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1>C1(C)C=CC=CC=1>[CH3:3][C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1.[NH2:1][C:28]1[CH:29]=[CH:30][CH:25]=[CH:26][N:27]=1 |f:0.1|
|
Name
|
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
65.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=NC=CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 120° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with ammonia
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was cooled the 25° C.
|
Type
|
CUSTOM
|
Details
|
The oil phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.14 mol |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-:1].[Na+].[C:3](O)(=O)CCCCCCC/C=C\CCCCCCCC.CO[C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1>C1(C)C=CC=CC=1>[CH3:3][C:25]1[CH:26]=[N:27][CH:28]=[CH:29][CH:30]=1.[NH2:1][C:28]1[CH:29]=[CH:30][CH:25]=[CH:26][N:27]=1 |f:0.1|
|
Name
|
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
65.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=NC=CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 120° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
purged of air with ammonia
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was cooled the 25° C.
|
Type
|
CUSTOM
|
Details
|
The oil phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.14 mol |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |